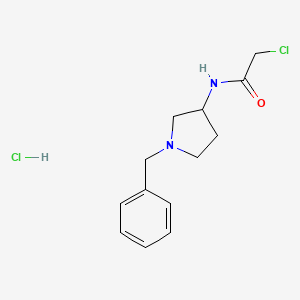

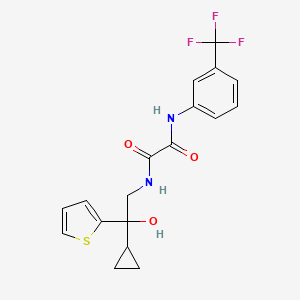

![molecular formula C7H14ClNO B2371652 (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride CAS No. 2059908-47-1](/img/structure/B2371652.png)

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a cyclic ether with a six-membered ring containing an oxygen atom . It is characterized by its stereochemistry, with three stereocenters at positions 3, 3a, and 6a .

Synthesis Analysis

A practical synthesis of a similar compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir from monopotassium isocitrate, has been described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis

The molecular structure of similar compounds shows that they are cyclic ethers with a six-membered ring containing an oxygen atom . They are characterized by their stereochemistry, with three stereocenters at positions 3, 3a, and 6a .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular formula of C6H10O3, an average mass of 130.142 Da, and a mono-isotopic mass of 130.062988 Da .科学的研究の応用

Synthesis of Darunavir

This compound is a key intermediate in the synthesis of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS . The synthesis process involves converting isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, into a tertiary amide . This amide, along with the compound’s ester functionalities, is reduced to give a transient aminal-triol, which is converted in situ to the title compound .

Antibacterial Activity

Furan derivatives, including “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride”, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Anti-ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” could potentially be used in the treatment of ulcers .

Diuretic Activity

Furan-containing compounds, including “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride”, have shown diuretic activity . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Muscle Relaxant

Furan derivatives have also been found to have muscle relaxant properties . This could potentially make “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” useful in the treatment of conditions that cause muscle spasms or tension .

作用機序

Target of Action

The compound, also known as (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride, is a key intermediate in the synthesis of Darunavir , a widely used HIV-1 protease inhibitor drug . The primary target of this compound is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

The compound interacts with the HIV-1 protease, inhibiting its function. This inhibition prevents the protease from cleaving the viral polyprotein precursors, which is a necessary step for the production of mature infectious viral particles .

Biochemical Pathways

The compound affects the HIV life cycle pathway . By inhibiting the HIV-1 protease, it disrupts the maturation process of the virus, preventing the production of infectious viral particles and thus slowing the progression of the disease .

Pharmacokinetics

Darunavir is known to have good oral bioavailability and is metabolized primarily by the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of viral load in HIV-infected individuals. By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the number of infectious viral particles that can infect new cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .

特性

IUPAC Name |

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPZUHQMQFKOM-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(CCO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@](C1)(CCO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

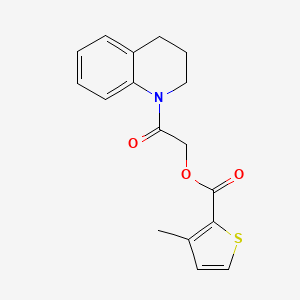

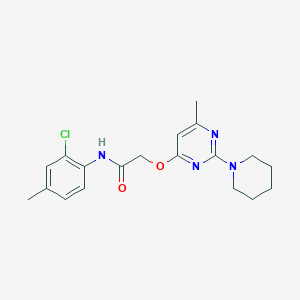

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)

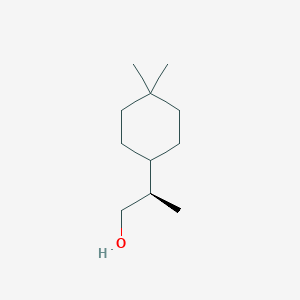

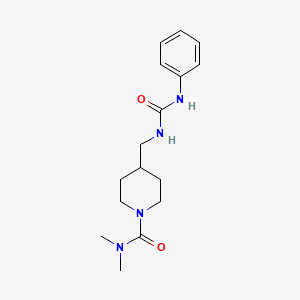

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

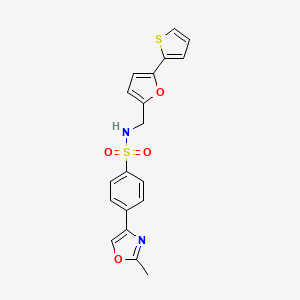

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)

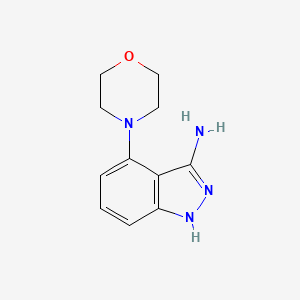

![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)